2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine
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Overview
Description
2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazine core, which is a heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the diazenyl group (–N=N–) and the methoxyphenyl group adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine typically involves a multi-step process. One common method includes the diazotization of 4-methoxyaniline followed by coupling with 4-methyl-3-phenyl-4H-1,4-benzothiazine. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo redox reactions, influencing cellular processes. Additionally, the benzothiazine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Shares the diazenyl group but lacks the benzothiazine core.
4-Methoxyazobenzene: Similar structure but without the benzothiazine ring.
p-Phenylazoanisole: Contains the diazenyl and methoxyphenyl groups but differs in the core structure.
Uniqueness
2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine is unique due to its combination of the benzothiazine core with the diazenyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
76148-77-1 |
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Molecular Formula |
C22H19N3OS |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(4-methyl-3-phenyl-1,4-benzothiazin-2-yl)diazene |
InChI |
InChI=1S/C22H19N3OS/c1-25-19-10-6-7-11-20(19)27-22(21(25)16-8-4-3-5-9-16)24-23-17-12-14-18(26-2)15-13-17/h3-15H,1-2H3 |
InChI Key |
ZLEFEPWGUOJGDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2SC(=C1C3=CC=CC=C3)N=NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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